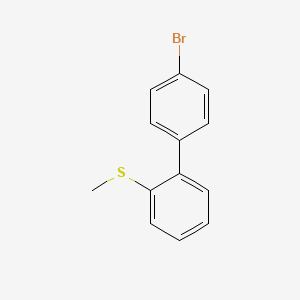

![molecular formula C14H13N3S2 B2576106 4-(Ethylthio)-2-methyl-7-phenylthiazolo[4,5-d]pyridazine CAS No. 946334-32-3](/img/structure/B2576106.png)

4-(Ethylthio)-2-methyl-7-phenylthiazolo[4,5-d]pyridazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

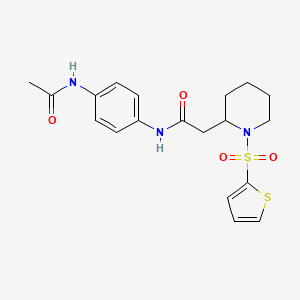

The synthesis of pyridazine derivatives is often achieved through versatile methods . The structures of the newly synthesized compounds are usually elucidated on the basis of elemental analysis and various spectroscopic methods . Some of the newly prepared compounds are preliminarily evaluated for their in vitro antibacterial activities .Molecular Structure Analysis

The molecular structure of pyridazine derivatives can be analyzed using various spectroscopic methods . For instance, the 1H NMR and 13C NMR spectra provide valuable information about the hydrogen and carbon atoms in the molecule .Applications De Recherche Scientifique

Heterocyclic Compounds and Their Importance

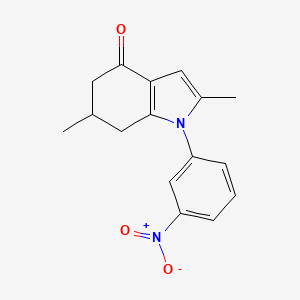

Heterocyclic compounds, including pyridazine analogs, have shown significant pharmaceutical importance. Studies involving structural analysis, density functional theory (DFT) calculations, Hirshfeld surface studies, and energy frameworks highlight the complex intermolecular interactions and potential applications of these compounds in medicinal chemistry. The synthesis and evaluation of pyridazine derivatives, for instance, have been focused on their potential biological activities, such as anti-tumor and anti-inflammatory effects. This research emphasizes the structural characteristics and reactivity of these compounds, underlining their relevance in drug design and development (Hamdi Hamid Sallam et al., 2021).

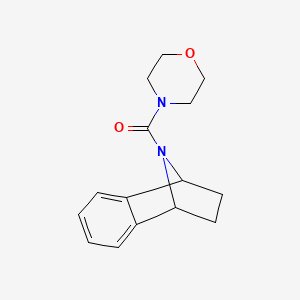

Synthesis and Applications in Agriculture

Another facet of research on pyridazine derivatives involves their synthesis and application in agriculture, particularly as herbicidal agents. For example, novel 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives have been synthesized and tested for their bleaching and herbicidal activities. Some of these compounds have shown promising results in inhibiting chlorophyll at very low concentrations and possess herbicidal activities comparable or superior to commercial agents against dicotyledonous plants (Han Xu et al., 2008).

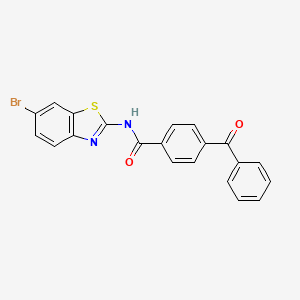

Role in Cardiovascular Research

The search for new cardiovascular agents has led to the exploration of heterocyclic systems, including pyridazine derivatives. Studies on the synthesis and evaluation of these compounds for coronary vasodilating and antihypertensive activities have identified potential agents with significant effects. Such research indicates the potential of pyridazine derivatives in developing new therapies for cardiovascular diseases (Y. Sato et al., 1980).

Antimicrobial and Antitumor Potential

Research on pyridazine derivatives has also extended into antimicrobial and antitumor applications. The synthesis of novel heterocyclic compounds containing pyridazine derivatives and their evaluation for antimicrobial activity have shown that some of these compounds exhibit pronounced effects against various microorganisms. This highlights their potential as leads in the development of new antimicrobial agents (M. Bhuiyan et al., 2006).

Mécanisme D'action

Propriétés

IUPAC Name |

4-ethylsulfanyl-2-methyl-7-phenyl-[1,3]thiazolo[4,5-d]pyridazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3S2/c1-3-18-14-12-13(19-9(2)15-12)11(16-17-14)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPMIVFQALNAEAK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NN=C(C2=C1N=C(S2)C)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(4-ethylphenyl)-2-({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2576023.png)

![5-bromo-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}furan-2-carboxamide](/img/structure/B2576026.png)

![3-[(2-Methoxy-2-oxoethyl)sulfanyl]-2-thiophenecarboxylic acid](/img/structure/B2576027.png)

![3-(pyridin-3-ylmethyl)-1-(4-(trifluoromethyl)benzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2576028.png)

![4-[2-(4-Fluorophenyl)acetyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one](/img/structure/B2576031.png)

![7-hexyl-3-methyl-8-[(2Z)-2-[(3-nitrophenyl)methylidene]hydrazin-1-yl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2576036.png)

![4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)morpholine hydrochloride](/img/structure/B2576046.png)